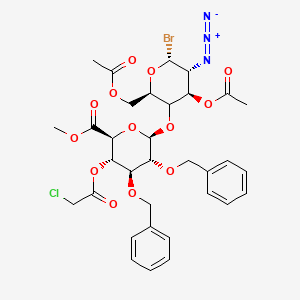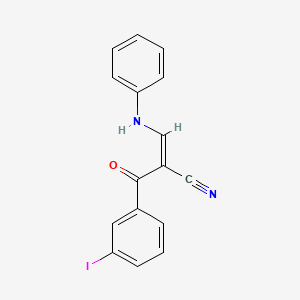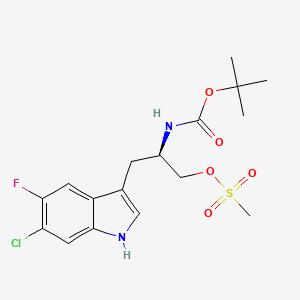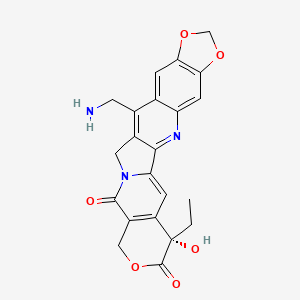
methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R,6R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-bromotetrahydro-2H-pyran-3-yl)oxy)-4,5-bis(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R,6R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-bromotetrahydro-2H-pyran-3-yl)oxy)-4,5-bis(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound with a multifaceted structure. This compound features multiple functional groups, including azido, acetoxy, benzyloxy, and chloroacetoxy groups, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.
Introduction of Functional Groups: Various functional groups such as azido, acetoxy, and benzyloxy are introduced through reactions like nucleophilic substitution, esterification, and protection/deprotection steps.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy groups.
Reduction: Reduction reactions can target the azido group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium azide, sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group would yield an amine derivative.
科学研究应用
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecules.
Biology
In biological research, the azido group can be used for bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules.
Medicine
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of this compound would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The azido group can participate in click chemistry, forming stable triazole linkages with alkynes.
相似化合物的比较
Similar Compounds
- **Methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R,6R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-bromotetrahydro-2H-pyran-3-yl)oxy)-4,5-bis(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate
- **this compound
Uniqueness
The presence of multiple functional groups in this compound provides a unique combination of reactivity and functionality, distinguishing it from other similar compounds.
属性
分子式 |
C33H37BrClN3O13 |
|---|---|
分子量 |
799.0 g/mol |
IUPAC 名称 |
methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-3-yl]oxy-3-(2-chloroacetyl)oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C33H37BrClN3O13/c1-18(39)44-17-22-25(26(47-19(2)40)24(37-38-36)31(34)48-22)50-33-30(46-16-21-12-8-5-9-13-21)27(45-15-20-10-6-4-7-11-20)28(49-23(41)14-35)29(51-33)32(42)43-3/h4-13,22,24-31,33H,14-17H2,1-3H3/t22-,24-,25?,26-,27+,28+,29+,30-,31+,33-/m1/s1 |
InChI 键 |
FNSHQEXTWSPCDR-RGECWJFWSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1C([C@@H]([C@H]([C@H](O1)Br)N=[N+]=[N-])OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)CCl)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)N=[N+]=[N-])OC(=O)C)OC2C(C(C(C(O2)C(=O)OC)OC(=O)CCl)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11826995.png)


![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11827019.png)




![2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11827045.png)



